molecular formula C14H12N2O3 B14863180 Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate

Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate

Cat. No.: B14863180
M. Wt: 256.26 g/mol
InChI Key: RTZZVUNSXUDWIA-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization and formylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s formyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition. Additionally, the phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 6-formyl-2-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-2-19-14(18)12-8-11(9-17)15-13(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

RTZZVUNSXUDWIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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